molecular formula C16H12N2O B14300396 6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 112548-39-7

6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14300396
CAS No.: 112548-39-7
M. Wt: 248.28 g/mol
InChI Key: MTUXYSNQOLLYPU-UHFFFAOYSA-N
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Description

6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclohexa-2,4-dien-1-one core with an isoquinolin-4-ylamino substituent, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one can be achieved through several synthetic routes. One common method involves the reaction of arynes with 4,5-disubstituted oxazoles via a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This transition-metal-free method is efficient and can be scaled up for industrial production.

Chemical Reactions Analysis

6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where different substituents replace the existing groups on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as quinomethanes . These compounds share structural similarities but differ in their specific substituents and chemical properties. The uniqueness of this compound lies in its isoquinolin-4-ylamino substituent, which imparts distinct chemical and biological characteristics.

Properties

CAS No.

112548-39-7

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-(isoquinolin-4-yliminomethyl)phenol

InChI

InChI=1S/C16H12N2O/c19-16-8-4-2-6-13(16)10-18-15-11-17-9-12-5-1-3-7-14(12)15/h1-11,19H

InChI Key

MTUXYSNQOLLYPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2N=CC3=CC=CC=C3O

Origin of Product

United States

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